molecular formula C23H23N3O3S B2702862 (Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865180-96-7

(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2702862
CAS No.: 865180-96-7
M. Wt: 421.52
InChI Key: VQPJRZHSNXVEMQ-VHXPQNKSSA-N
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Description

(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that may influence its biological activity. Its molecular formula is C₁₈H₁₈N₂O₃S, and it includes a diethylamino group, a benzoyl moiety, and a thiazole ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been suggested that the compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The diethylamino group is known to enhance lipophilicity, which may facilitate cell membrane penetration and improve bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on related benzopsoralens demonstrated their ability to inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells . These findings suggest that the compound may possess similar mechanisms of action.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on Mannich bases, which share structural characteristics with this compound, has shown promising antibacterial and antifungal activities . The ability to disrupt microbial cell membranes or inhibit essential enzymes could be a mechanism through which this compound exerts its antimicrobial effects.

Cytotoxicity Studies

In vitro cytotoxicity assays have been employed to evaluate the effects of this compound on human cancer cell lines such as HeLa and HepG2. Preliminary results indicate that it may induce apoptosis in these cells, possibly through the activation of caspase pathways or by generating reactive oxygen species (ROS) .

Study 1: Antiproliferative Effects

A study conducted on derivatives of benzopsoralens revealed that compounds with similar functional groups to this compound showed marked antiproliferative effects when tested against several cancer cell lines. The mechanism was linked to topoisomerase inhibition, suggesting that this compound may also act through similar pathways .

Study 2: Antimicrobial Screening

In another investigation, isoquinoline derivatives were screened for antimicrobial activity using the MTT assay. Compounds structurally related to this compound displayed significant inhibition against various bacterial strains, indicating potential therapeutic applications in infectious diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzopsoralensInhibition of topoisomerase II
AntimicrobialMannich basesBactericidal and fungicidal effects
CytotoxicityIsoquinoline derivativesInduction of apoptosis in cancer cells

Properties

IUPAC Name

methyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-5-14-26-19-13-10-17(22(28)29-4)15-20(19)30-23(26)24-21(27)16-8-11-18(12-9-16)25(6-2)7-3/h1,8-13,15H,6-7,14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPJRZHSNXVEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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